Methyl 2-Methoxyisonicotinate
Overview
Description
Methyl 2-Methoxyisonicotinate: is an organic compound with the chemical formula C8H9NO3 . It is a derivative of isonicotinic acid and is characterized by the presence of a methoxy group at the second position of the pyridine ring and a methyl ester group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
This compound is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions .
Mode of Action
It’s known that the methoxy group on methyl 2-methoxyisonicotinate can be replaced with halides or pyridine nitrogen , which suggests that it may interact with its targets through these functional groups.
Pharmacokinetics
This compound has a molecular weight of 167.16 . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: A mixture of methyl 2-chloroisonicotinate and sodium methoxide in dioxane is heated at reflux for 1.5 hours.
Method 2: The title compound of Example 16.1 is mixed with palladium on carbon in ethanol. The reaction mixture is flushed with hydrogen and stirred at room temperature overnight.
Industrial Production Methods: Industrial production methods for Methyl 2-Methoxyisonicotinate typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-Methoxyisonicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in cross-coupling reactions and other synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Methyl 2-Methoxynicotinate: Similar structure but with a methoxy group at the second position of the nicotinic acid ring.
Methyl Isonicotinate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Uniqueness: Methyl 2-Methoxyisonicotinate is unique due to the presence of both a methoxy group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-methoxypyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSHVOCUQNUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557614 | |
Record name | Methyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-51-4 | |
Record name | 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26156-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methoxyisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the reactivity of Methyl 2-Methoxyisonicotinate?
A1: The research focuses on the alkaline hydrolysis rates of various methyl methoxypyridinecarboxylates, including this compound. The study found that this compound hydrolyzes at approximately half the rate predicted by simply considering the additive effects of its substituents. [] This suggests an interaction between the methoxy group and the ring nitrogen, influencing the molecule's reactivity during hydrolysis. []
Q2: How does the reactivity of this compound compare to similar compounds with a nitro group?
A2: The research compares the hydrolysis rates of methyl methoxypyridinecarboxylates, like this compound, with those of analogous ethyl methoxynitrobenzoates. While both compound families share structural similarities, the study observes differences in their hydrolysis rates. These differences are attributed to the distinct electronic properties of the pyridine nitrogen in comparison to the nitro group, as well as potential steric effects related to nitro group twisting. []
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